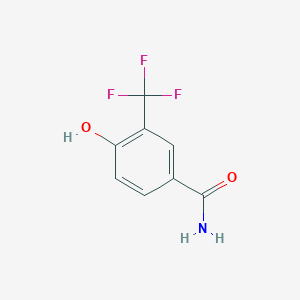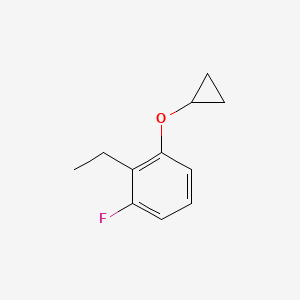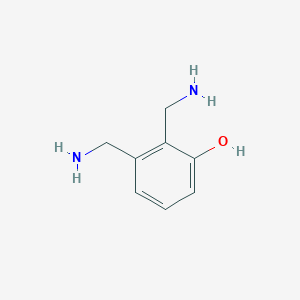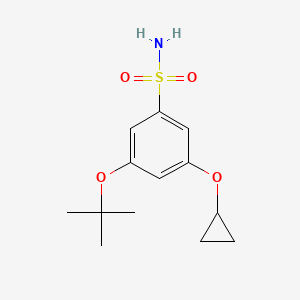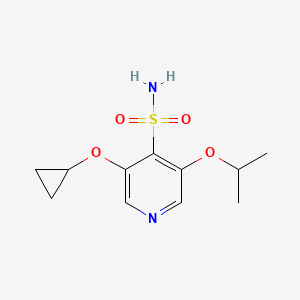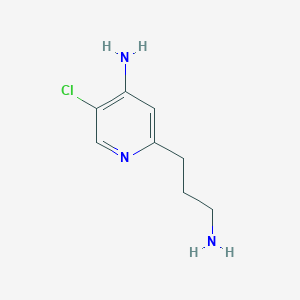
2-(3-Aminopropyl)-5-chloropyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopropyl)-5-chloropyridin-4-amine is a chemical compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an aminopropyl group attached to the pyridine ring, which is further substituted with a chlorine atom at the 5-position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-5-chloropyridin-4-amine typically involves the reaction of 5-chloropyridin-4-amine with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Aminopropyl)-5-chloropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted pyridine derivatives.
科学的研究の応用
2-(3-Aminopropyl)-5-chloropyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(3-Aminopropyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of their activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
3-(3-Aminopropyl)-5-chloropyridin-4-amine: Similar structure but with different substitution pattern.
2-(3-Aminopropyl)-5-bromopyridin-4-amine: Bromine atom instead of chlorine.
2-(3-Aminopropyl)-5-methylpyridin-4-amine: Methyl group instead of chlorine.
Uniqueness
2-(3-Aminopropyl)-5-chloropyridin-4-amine is unique due to the presence of both the aminopropyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C8H12ClN3 |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
2-(3-aminopropyl)-5-chloropyridin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-12-6(2-1-3-10)4-8(7)11/h4-5H,1-3,10H2,(H2,11,12) |
InChIキー |
ZJSIGHHAEHCLQR-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=C1N)Cl)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


